

pG106-KA Plasmid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: PG106

Cat. No.: B612409

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The **pG106**-KA plasmid is a versatile shuttle vector designed for genetic manipulation in both *Escherichia coli* and *Bacteroides* species. This guide provides an in-depth overview of its features, a detailed plasmid map, and experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.

Core Features and Quantitative Data

The **pG106**-KA plasmid is a composite vector, deriving its backbone from pUC19 and pYH420. [1] It is designed as a bacterial expression and shuttle vector, facilitating the transfer and study of genes between *E. coli* and anaerobic bacteria like *Bacteroides*. [1][2] The plasmid is maintained at a low copy number within its host bacteria. [1][2]

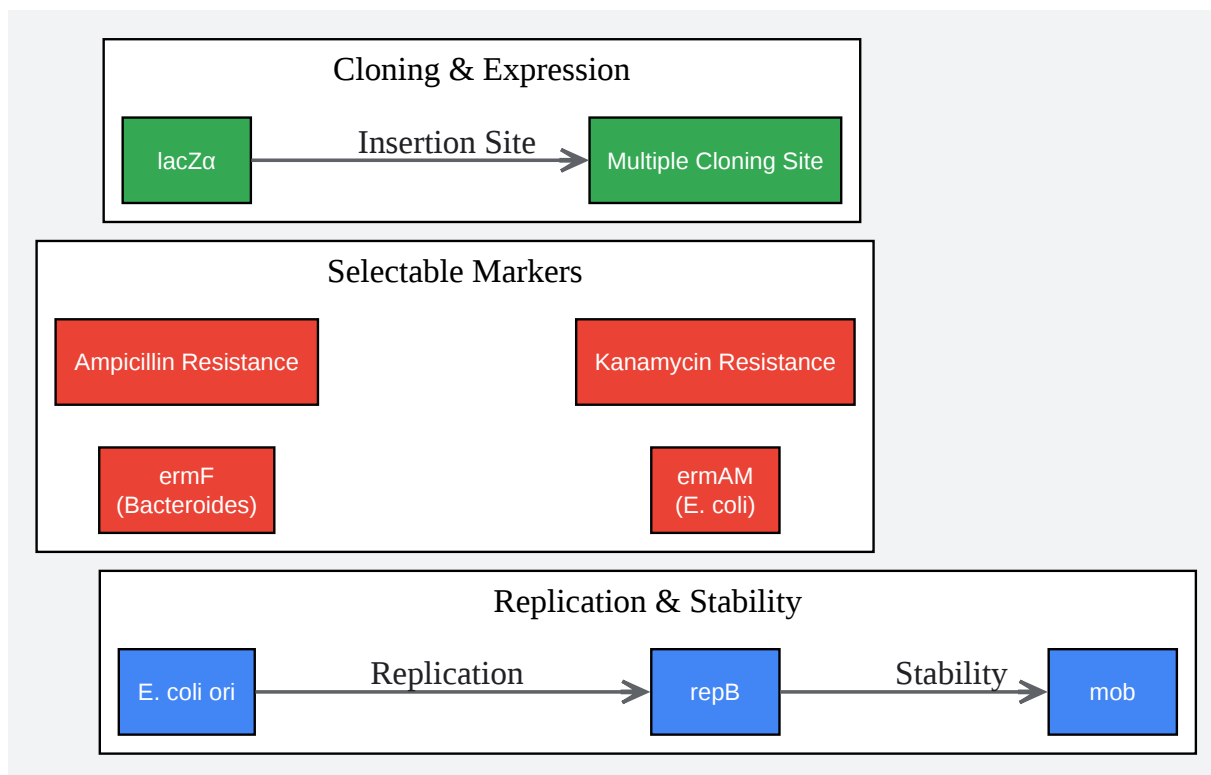
A summary of the key quantitative data for the **pG106** plasmid is presented in the table below. The full sequence of the **pG106** vector is 9278 base pairs in length. [3]

Feature	Category	Start Coordinate	End Coordinate	Length (bp)	Description
repB	Replication	767	2359	1593	Putative protein required for plasmid replication in Porphyromon as gingivalis. [3]
mob	Plasmid Stability	2518	3495	978	Putative protein required for plasmid stability in Porphyromon as gingivalis. [3]
ori	Replication	4936	5601	666	High-copy-number ColE1/pMB1/pBR322/pUC origin of replication for E. coli. [3]
rRNA adenine N-6-methyltransferase (ermBP)	Antibiotic Resistance	5942	6676	735	rRNA adenine N-6-methyltransferase from Enterococcus faecalis, conferring erythromycin resistance. [3]

ermF	Antibiotic Resistance	6912	7712	801	Erythromycin resistance gene functional in Bacteroidetes .[3]
lac Promoter	Expression	-	-	-	Drives expression of the lacZ gene for blue-white screening.[4]
CAP binding site	Regulation	-	-	-	Catabolite activator protein binding site involved in the regulation of the lac operon.[3]
Multiple Cloning Site (MCS)	Cloning	-	-	-	Located within the lacZ gene, containing unique restriction enzyme sites for gene insertion.[4]

Plasmid Map and Logical Relationships

The following diagram illustrates the key functional components of the **pG106-KA** plasmid and their relationships.



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Caption: Key functional elements of the **pG106-KA** plasmid.

Experimental Protocols

Detailed methodologies for the use of the **pG106-KA** plasmid are described in Jones et al., 2020.[4] Key experimental procedures are summarized below.

Plasmid Transformation into E. coli

Electro-transformation is a standard method for introducing the **pG106-KA** plasmid into E. coli.

- Prepare electrocompetent E. coli cells (e.g., NEB Stable or DH5α strains).[1][2]
- Thaw competent cells on ice and add 1-5 μL of **pG106-KA** plasmid DNA.
- Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.

- Electroporate using a suitable electroporator with appropriate settings for *E. coli*.
- Immediately add SOC medium and incubate at 37°C for 1 hour with shaking.
- Plate the transformation mixture on LB agar plates containing the appropriate antibiotic for selection (e.g., 50 µg/mL Kanamycin).^{[1][2]}
- Incubate the plates overnight at 37°C.

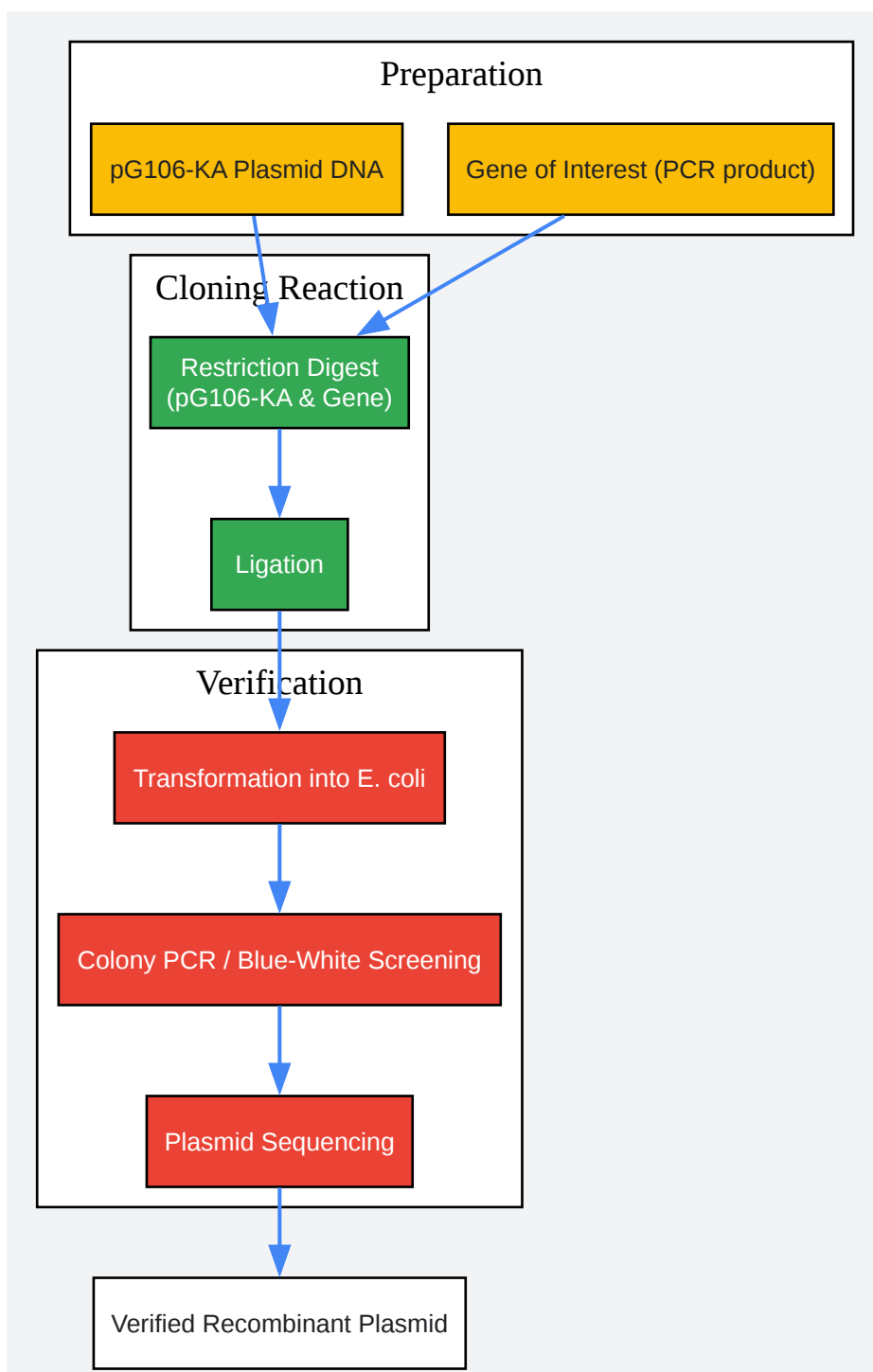
Plasmid Stability Assay

This protocol, adapted from Jones et al. (2020), can be used to assess the stability of the **pG106-KA** plasmid in the absence of antibiotic selection.^[4]

- Inoculate a starter culture in appropriate media with antibiotics and grow overnight.
- The following day, spin down the culture and resuspend the cells in fresh media to an OD660 of 0.5. This is Passage 0 (P0).
- Plate a dilution of the P0 culture on selective and non-selective agar plates and incubate at 37°C.
- Dilute the remaining P0 culture to an OD660 of 0.15 in fresh media without antibiotics and grow overnight.
- Repeat the plating and overnight growth for a total of three passages without antibiotic selection.
- After incubation, count the colonies on both selective and non-selective plates to determine the percentage of plasmid retention.

Experimental Workflow: Gene Cloning into pG106-KA

The following diagram outlines a typical workflow for cloning a gene of interest into the **pG106-KA** plasmid.



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Caption: Workflow for cloning a gene into the **pG106-KA** vector.

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